molecular formula C17H16N2O3S B3122886 N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide CAS No. 303988-14-9

N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide

Cat. No.: B3122886
CAS No.: 303988-14-9
M. Wt: 328.4 g/mol
InChI Key: GAFPDOQWSMWQST-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide is a chemical compound with the molecular formula C17H16N2O3S It is known for its unique structural features, which include a cyclopropyl group, a nitro group, and a sulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfurization: The attachment of the sulfanyl group to the benzene ring.

    Amidation: The formation of the carboxamide group.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, sulfur-containing reagents for sulfurization, and cyclopropyl halides for cyclopropylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide
  • N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoic acid
  • N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl alcohol

Uniqueness

N-cyclopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the nitro and sulfanyl groups provide sites for further chemical modifications.

Properties

IUPAC Name

N-cyclopropyl-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-11-2-7-14(8-3-11)23-16-9-4-12(10-15(16)19(21)22)17(20)18-13-5-6-13/h2-4,7-10,13H,5-6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFPDOQWSMWQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3CC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205842
Record name N-Cyclopropyl-4-[(4-methylphenyl)thio]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303988-14-9
Record name N-Cyclopropyl-4-[(4-methylphenyl)thio]-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303988-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-4-[(4-methylphenyl)thio]-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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